molecular formula C19H18N2O4 B4071063 N~2~-(2-furylmethyl)-N~1~-1-naphthyl-alpha-asparagine

N~2~-(2-furylmethyl)-N~1~-1-naphthyl-alpha-asparagine

Cat. No. B4071063
M. Wt: 338.4 g/mol
InChI Key: DUMYYKDOBNNQNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2-furylmethyl)-N~1~-1-naphthyl-alpha-asparagine, also known as FMA-Asn, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMA-Asn is a derivative of asparagine, an amino acid that is essential for protein synthesis in the human body. The compound is known to have a range of biochemical and physiological effects, and has been used in various laboratory experiments to study its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N~2~-(2-furylmethyl)-N~1~-1-naphthyl-alpha-asparagine is complex and involves the interaction of the compound with various proteins and enzymes in the body. The compound has been shown to bind to specific receptors on the surface of cells, leading to the activation or inhibition of various signaling pathways. N~2~-(2-furylmethyl)-N~1~-1-naphthyl-alpha-asparagine has also been shown to interact with enzymes involved in the metabolism of neurotransmitters and other signaling molecules, leading to changes in their activity and levels.
Biochemical and Physiological Effects:
N~2~-(2-furylmethyl)-N~1~-1-naphthyl-alpha-asparagine has a range of biochemical and physiological effects, and has been shown to modulate the activity of various proteins and enzymes in the body. The compound has been shown to have neuroprotective effects, and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N~2~-(2-furylmethyl)-N~1~-1-naphthyl-alpha-asparagine has also been shown to have anti-inflammatory and anti-cancer properties, and has been studied for its potential applications in the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

N~2~-(2-furylmethyl)-N~1~-1-naphthyl-alpha-asparagine has several advantages as a tool for scientific research, including its high purity and specificity for certain receptors and enzymes. However, the compound also has several limitations, including its relatively low solubility in water and the need for specialized equipment and techniques for its synthesis and purification.

Future Directions

There are several potential future directions for research on N~2~-(2-furylmethyl)-N~1~-1-naphthyl-alpha-asparagine. One area of interest is the development of new forms of the compound with improved properties, such as increased solubility or specificity for certain receptors or enzymes. Another area of interest is the study of the compound's potential applications in the treatment of various diseases, particularly neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of N~2~-(2-furylmethyl)-N~1~-1-naphthyl-alpha-asparagine and its interactions with various proteins and enzymes in the body.

Scientific Research Applications

N~2~-(2-furylmethyl)-N~1~-1-naphthyl-alpha-asparagine has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. The compound has been used as a tool to study the mechanism of action of various enzymes and receptors, and has been shown to modulate the activity of several key proteins involved in cell signaling pathways.

properties

IUPAC Name

3-(furan-2-ylmethylamino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-18(23)11-17(20-12-14-7-4-10-25-14)19(24)21-16-9-3-6-13-5-1-2-8-15(13)16/h1-10,17,20H,11-12H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMYYKDOBNNQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(CC(=O)O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(furan-2-ylmethyl)-N-naphthalen-1-yl-alpha-asparagine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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